Home > Products > Screening Compounds P10134 > N-[(5-methyl-2-pyrazinyl)methyl]-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide
N-[(5-methyl-2-pyrazinyl)methyl]-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide -

N-[(5-methyl-2-pyrazinyl)methyl]-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide

Catalog Number: EVT-5780305
CAS Number:
Molecular Formula: C17H26N4O2
Molecular Weight: 318.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709)

  • Compound Description: RAF709 is a potent, selective, and efficacious B/C RAF inhibitor developed for treating RAS mutant cancers. [] It exhibits strong cellular activity by suppressing pMEK and inhibiting the proliferation of KRAS mutant tumor cell lines. []
  • Compound Description: EPPA-1 is a third-generation phosphodiesterase 4 (PDE4) inhibitor with an improved therapeutic index compared to previous generations. [] This compound exhibits potent anti-inflammatory activity in vitro and in vivo, as demonstrated by its ability to inhibit LPS-induced TNF-α production and pulmonary neutrophilia. [] Importantly, EPPA-1 shows significantly reduced emetogenicity compared to earlier PDE4 inhibitors, making it a promising candidate for anti-inflammatory therapies. []
  • Relevance: EPPA-1 and N-[(5-methyl-2-pyrazinyl)methyl]-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide share the N-(tetrahydro-2H-pyran-4-yl) structural motif, suggesting that variations on this core structure could be explored for modulating biological activity. The success of EPPA-1 in achieving an improved therapeutic index through structural modification highlights the importance of systematic structure-activity relationship studies, which could be valuable for the development of N-[(5-methyl-2-pyrazinyl)methyl]-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide. []

4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide (CJ-13,454)

  • Compound Description: CJ-13,454 is a potent, orally active 5-lipoxygenase (5-LO) inhibitor. [] It exhibits improved pharmacokinetic and toxicological profiles compared to its predecessor, CJ-12,918, which caused cataract formation in rats. [] The structural modifications in CJ-13,454, including replacement of a methoxy group with a carboxamide, led to reduced lipophilicity, enhanced metabolic stability, and improved bioavailability. []
  • Relevance: Both CJ-13,454 and N-[(5-methyl-2-pyrazinyl)methyl]-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide contain the tetrahydro-2H-pyran ring system, highlighting its potential as a scaffold for diverse pharmacological activities. The development of CJ-13,454 emphasizes the impact of even minor structural changes on pharmacokinetic and toxicological properties, which is crucial for optimizing N-[(5-methyl-2-pyrazinyl)methyl]-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide as a drug candidate. []
  • Compound Description: This series of compounds was developed as potential radioligands for imaging brain CB(1) receptors using positron emission tomography (PET). [] They were designed as analogs of rimonabant, a CB(1) receptor antagonist, with anticipated greater metabolic stability. [] Unexpectedly, some derivatives showed high affinity for the 18 kDa translocator protein (TSPO), highlighting the complex nature of ligand-receptor interactions. []
  • Relevance: This compound class shares the pyrazole-3-carboxamide moiety with N-[(5-methyl-2-pyrazinyl)methyl]-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide. Although the specific derivative N-(4-cyanotetrahydro-2H-pyran-4-yl)-1,5-diarylpyrazole-3-carboxamide wasn't explicitly synthesized, the study's findings suggest that introducing a 4-cyanotetrahydro-2H-pyran substituent to the target compound could be explored for its potential impact on CB(1) or TSPO affinity. []

N-[5-(3,5-Difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide

  • Compound Description: This compound is a potent inhibitor of deregulated protein kinase activity, suggesting potential applications in treating diseases associated with such deregulation. [, ] The compound also exhibits different solid forms. [, ]
  • Relevance: This compound shares the tetrahydro-pyran-4-ylamino moiety with N-[(5-methyl-2-pyrazinyl)methyl]-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide. The shared substructure suggests a potential avenue for exploring structure-activity relationships, specifically investigating the impact of variations around the tetrahydro-pyran-4-ylamino group on the target compound's biological activity. [, ]

Properties

Product Name

N-[(5-methyl-2-pyrazinyl)methyl]-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide

IUPAC Name

N-[(5-methylpyrazin-2-yl)methyl]-1-(oxan-4-yl)piperidine-3-carboxamide

Molecular Formula

C17H26N4O2

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C17H26N4O2/c1-13-9-19-15(10-18-13)11-20-17(22)14-3-2-6-21(12-14)16-4-7-23-8-5-16/h9-10,14,16H,2-8,11-12H2,1H3,(H,20,22)

InChI Key

CLIYYBGQSMVWQZ-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=N1)CNC(=O)C2CCCN(C2)C3CCOCC3

Canonical SMILES

CC1=CN=C(C=N1)CNC(=O)C2CCCN(C2)C3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.